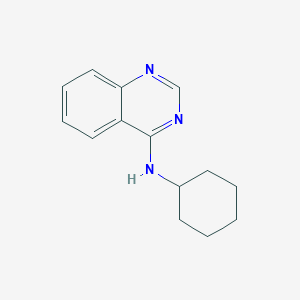

N-cyclohexylquinazolin-4-amine

Description

Structure

3D Structure

Properties

CAS No. |

81080-06-0 |

|---|---|

Molecular Formula |

C14H17N3 |

Molecular Weight |

227.30 g/mol |

IUPAC Name |

N-cyclohexylquinazolin-4-amine |

InChI |

InChI=1S/C14H17N3/c1-2-6-11(7-3-1)17-14-12-8-4-5-9-13(12)15-10-16-14/h4-5,8-11H,1-3,6-7H2,(H,15,16,17) |

InChI Key |

CIFOBGKTSPXVQX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC2=NC=NC3=CC=CC=C32 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Cyclohexylquinazolin 4 Amine and Analogues

Strategies for Quinazoline (B50416) Core Synthesis

The quinazoline scaffold is a privileged heterocyclic system found in numerous bioactive compounds and natural alkaloids. mdpi.commdpi.commdpi.com Its synthesis has been a subject of extensive research, leading to a wide array of methodologies ranging from classical name reactions to modern, sustainable approaches.

The history of quinazoline synthesis is marked by several classical methods that laid the groundwork for future innovations. The first reported synthesis of the quinazoline ring system was by Bischler and Lang in 1895, which involved the decarboxylation of a 2-carboxy derivative. mdpi.comwikipedia.org Shortly after, in 1903, Gabriel reported a synthesis starting from o-nitrobenzylamine, which, after reduction and condensation with formic acid, yielded the quinazoline core. wikipedia.org

Other significant early methods include:

Niementowski Quinazoline Synthesis: This reaction involves the treatment of anthranilic acid with formamide (B127407) at elevated temperatures to produce 3,4-dihydro-4-oxaquinazoline, a common precursor to various quinazoline derivatives. mdpi.com

Grimmel, Guinther, and Morgan's Synthesis: This approach utilizes 2-acetamidobenzoic acid and an amine in the presence of phosphorous trichloride (B1173362) to yield substituted quinazolin-4(3H)-ones. mdpi.com

These foundational methods, while effective, often required harsh reaction conditions, high temperatures, and produced significant waste, paving the way for the development of more efficient and environmentally benign processes.

In recent decades, a strong emphasis on green and sustainable chemistry has driven the evolution of quinazoline synthesis. mdpi.commagnusconferences.com These modern techniques aim to improve yields, reduce reaction times, minimize waste, and avoid the use of hazardous materials.

Key modern approaches include:

Microwave-Assisted Synthesis: The use of microwave irradiation has significantly accelerated many organic reactions, including the synthesis of quinazoline derivatives. mdpi.commagnusconferences.com This method offers rapid heating, shorter reaction times, and often leads to higher yields compared to conventional heating.

Multi-Component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. mdpi.com A four-component procedure has been described for preparing substituted quinazolines from simple anilines, aromatic aldehydes, and ammonium (B1175870) iodide under metal-free conditions. rsc.org

Metal-Free Synthesis: To avoid the cost and toxicity associated with transition-metal catalysts, numerous metal-free synthetic routes have been developed. mdpi.com These often utilize organocatalysts or rely on reagents like molecular iodine or p-toluenesulfonic acid to promote cyclization. mdpi.comfrontiersin.org For instance, an oxidant-, base-, and metal-free approach has been developed using the reaction of 2-aminobenzylamine with oxalic acid dihydrate. mdpi.com

Visible Light-Assisted Photo-Redox Catalysis: This innovative approach uses visible light to drive chemical reactions, offering a green and sustainable method for forming the quinazoline scaffold from amidine derivatives with low catalyst loading. frontiersin.org

Table 1: Comparison of Classical vs. Modern Quinazoline Synthesis Methodologies

| Feature | Classical Methodologies (e.g., Niementowski) | Modern Methodologies (e.g., MCRs, Microwave) |

|---|---|---|

| Reaction Conditions | Often harsh (high temperatures, strong acids/bases) | Generally milder and more controlled |

| Reaction Time | Long (hours to days) | Significantly shorter (minutes to hours) |

| Atom Economy | Moderate to low | High, especially in MCRs |

| Environmental Impact | Higher (use of hazardous solvents, more waste) | Lower (greener solvents, less waste, catalysis) magnusconferences.com |

| Catalysts | Often stoichiometric reagents | Often catalytic (metal or organocatalysts) mdpi.comfrontiersin.org |

Specific Synthesis of N-Cyclohexylquinazolin-4-amine

The synthesis of the target compound, this compound, is typically achieved by first constructing a quinazoline ring with a suitable leaving group at the 4-position, followed by the introduction of the cyclohexylamine (B46788) moiety.

The most common and efficient strategy for synthesizing 4-aminoquinazoline derivatives involves a regioselective nucleophilic aromatic substitution (SNAr) reaction. nih.govresearchgate.net The process typically starts with a 4-chloroquinazoline (B184009) precursor, which is itself synthesized from the corresponding quinazolin-4-one.

The key to this strategy is the high reactivity of the C4 position of the quinazoline ring towards nucleophilic attack. Density Functional Theory (DFT) calculations have shown that the carbon atom at the 4-position of 2,4-dichloroquinazoline (B46505) has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more electrophilic and thus more susceptible to nucleophilic attack compared to the C2 position. nih.govresearchgate.net This inherent electronic property directs the substitution preferentially to the desired C4 position, ensuring high regioselectivity. nih.govresearchgate.netnih.gov

The reaction involves the attack of a nucleophile (an amine) on the electron-deficient C4 carbon, leading to the displacement of the chloride leaving group and the formation of the C-N bond. chim.it

The final step in the synthesis of this compound is the amination of the 4-chloroquinazoline intermediate with cyclohexylamine. This reaction is a specific example of the SNAr mechanism described previously.

The general reaction is as follows: 4-Chloroquinazoline + Cyclohexylamine → this compound + HCl

This reaction is typically carried out in a suitable solvent, such as isopropanol (B130326) or acetonitrile, and may be performed at room temperature or with heating (reflux) to drive the reaction to completion. researchgate.net The reaction conditions can be varied, but numerous reports confirm that the substitution consistently occurs at the 4-position when primary aliphatic amines like cyclohexylamine are used as nucleophiles. researchgate.netnih.gov

Table 2: Typical Reaction Conditions for SNAr Amination of 4-Chloroquinazolines

| Parameter | Condition | Rationale / Notes |

|---|---|---|

| Substrate | 4-Chloroquinazoline | Precursor with a good leaving group at the target position. |

| Nucleophile | Cyclohexylamine | The amine that incorporates the desired cyclohexyl moiety. |

| Solvent | Isopropanol, Acetonitrile, Ethanol | Provides a medium for the reaction; polarity can influence rate. |

| Temperature | Room Temperature to Reflux (e.g., ~80-82 °C) | Higher temperatures can increase the reaction rate. researchgate.net |

| Catalyst/Base | Often not required, but a non-nucleophilic base may be added | To neutralize the HCl byproduct. |

Derivatization and Analogue Preparation Strategies for Structure-Activity Relationship (SAR) Studies

To explore the biological potential of this compound, medicinal chemists synthesize a variety of structural analogues to conduct Structure-Activity Relationship (SAR) studies. These studies help to identify which parts of the molecule are essential for its activity. Derivatization strategies can target either the quinazoline core or the N-cyclohexyl substituent.

Modification of the Quinazoline Core:

Substitution at C2: The C2 position can be functionalized. For example, starting with 2,4-dichloroquinazoline allows for sequential SNAr reactions. After selectively reacting the C4 position with cyclohexylamine, the remaining chlorine at C2 can be substituted with other nucleophiles (e.g., morpholine, anilines) to generate a library of 2,4-disubstituted quinazolines. nih.gov

Substitution on the Benzene (B151609) Ring: The benzene portion of the quinazoline nucleus can be modified by using substituted anthranilic acids as starting materials. mdpi.com This allows for the introduction of various functional groups (e.g., halogens, methoxy, nitro groups) at the 6, 7, or 8-positions, which can modulate the electronic properties and steric profile of the molecule.

Modification of the N-Cyclohexyl Moiety:

While less common, analogues could be prepared by using substituted cyclohexylamines (e.g., 4-methylcyclohexylamine, 4-hydroxycyclohexylamine) in the final amination step. This would probe the importance of the cyclohexyl ring's size, shape, and polarity for biological activity.

These systematic modifications allow researchers to build a comprehensive understanding of the pharmacophore and optimize the lead compound for desired therapeutic properties.

Catalytic Systems in Quinazoline Synthesis

The synthesis of the quinazoline scaffold, the core of this compound, has been significantly advanced through the development of various catalytic systems. These methodologies offer efficient, atom-economical, and often environmentally benign routes compared to classical synthetic methods. Transition-metal catalysis, in particular, has been pivotal in constructing the quinazoline ring through diverse reaction pathways, including C-H activation, cascade reactions, and dehydrogenative coupling. mdpi.com

Transition Metal-Catalyzed Synthesis

A multitude of transition metals have been employed to catalyze the formation of the quinazoline ring. These reactions often proceed through cascade or domino sequences, where multiple bond-forming events occur in a single pot, enhancing synthetic efficiency. frontiersin.org

Palladium (Pd) Catalysis: Palladium catalysts are widely used for their effectiveness in forming C-C and C-N bonds. nih.gov One notable approach is the palladium-catalyzed one-pot synthesis of quinazolines from the reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids. organic-chemistry.org Another strategy involves a hydrogen transfer process where o-nitrobenzamides react with alcohols, catalyzed by Pd(dppf)Cl₂, to yield quinazolin-4(3H)-ones through a cascade of alcohol oxidation, nitro reduction, condensation, and dehydrogenation. nih.gov Furthermore, palladium complexes are instrumental in Suzuki cross-coupling reactions to create complex quinazoline conjugates. proquest.com A method for the Pd-catalyzed N-arylation of amidines has also been developed, which can be extended to a one-pot synthesis of quinazoline derivatives by adding an aldehyde to the reaction mixture. mit.edu

Copper (Cu) Catalysis: Copper catalysts offer a cost-effective and versatile alternative for quinazoline synthesis. frontiersin.org Copper-catalyzed methods include the annulation of amidines with various carbon sources and the aerobic oxidative coupling of N-arylamidines with alcohols or aldehydes. mdpi.com A simple and efficient ligand-free, copper-catalyzed synthesis of quinazoline derivatives has been developed using (2-bromophenyl)methylamines and amides, proceeding through a sequential Ullmann-type coupling and aerobic oxidation. acs.org Copper iodide (CuI) has been shown to catalyze the reaction between 1-(2-bromophenyl)-methanamines and amidines. mdpi.com Additionally, copper(I)-catalyzed cascade cyclization/hydrodehalogenation using acetamide (B32628) as a nitrogen source provides another route to quinazolines. rsc.org The CuCl/DABCO/4-HO-TEMPO system facilitates synthesis through oxidative dehydrogenation. mdpi.com

Iron (Fe) Catalysis: As an earth-abundant and non-toxic metal, iron has emerged as a sustainable catalyst for organic synthesis. acs.org Iron-catalyzed methods for quinazoline synthesis include the acceptorless dehydrogenative coupling of (2-aminophenyl)methanols with benzamides using FeCl₂·4H₂O. researchgate.net Another efficient route involves the FeCl₂-catalyzed C(sp³)–H oxidation of 2-alkylamino N-H ketimines, followed by intramolecular C-N bond formation. acs.org This method utilizes readily available starting materials and an inexpensive catalyst. acs.org Iron catalysts have also been used for cross-dehydrogenative coupling (CDC) between the N-H bond of 2-aminobenzamides and the C-H bond of methyl arenes to produce 2-aryl quinazolinones. rsc.org

Cobalt (Co) Catalysis: Cobalt catalysts have proven effective in the dehydrogenative synthesis of quinazolines. For instance, ligand-free cobalt-catalyzed annulation of 2-aminoaryl alcohols with nitriles proceeds under mild conditions. mdpi.com Co(OAc)₂·4H₂O has been used for the dehydrogenative cyclization of 2-aminoaryl alcohols and ketones. researchgate.net Cobalt complexes are also noted for their strong Lewis acidity, which is beneficial in tandem C-H amidation and cyclization reactions. frontiersin.org

Manganese (Mn) Catalysis: Manganese-based catalysts have been utilized in acceptorless dehydrogenative coupling (ADC) strategies. A Mn(I) complex with a simple phosphine-free NNN-tridentate ligand catalyzes the reaction of 2-aminobenzyl alcohols with primary amides to produce 2-substituted quinazolines. frontiersin.org

The table below summarizes various transition metal catalytic systems used in the synthesis of the quinazoline core and its derivatives.

| Catalyst System | Starting Materials | Reaction Type | Yields | Reference |

| Pd(dppf)Cl₂ | o-nitrobenzamides, Alcohols | Hydrogen-Transfer Cascade | Moderate to High | nih.gov |

| Cu(I) | (2-bromophenyl)methylamines, Amides | Ullmann-Type Coupling/Aerobic Oxidation | 37%-87% | frontiersin.org |

| CuCl/DABCO/TEMPO | Benzaldehydes, Benzylamines | Oxidative Dehydrogenation | - | frontiersin.org |

| FeCl₂ | 2-alkylamino N-H ketimines | C(sp³)-H Oxidation/Intramolecular C-N Formation | Good to Excellent | acs.org |

| FeBr₂ | 2-aminobenzyl alcohols, Benzylamines | Aerobic Oxidative Cascade | Good to Excellent | mdpi.com |

| Mn(I) complex | 2-amino-benzylalcohol, Primary amides | Acceptorless Dehydrogenative Coupling (ADC) | 58%-81% | mdpi.comfrontiersin.org |

| Co(OAc)₂·4H₂O | 2-aminoaryl alcohols, Ketones/Nitriles | Dehydrogenative Cyclization | up to 95% | researchgate.net |

| Ru complex/Catechol ligand | 2-aminobenzamides, Amines | Deaminative Coupling | - | marquette.edu |

Organocatalysis in Quinazoline Synthesis

Structure Activity Relationship Sar Studies of N Cyclohexylquinazolin 4 Amine Derivatives

Rational Design Principles for N-Cyclohexylquinazolin-4-amine Analogues

The rational design of analogues of this compound is rooted in the broader understanding of the quinazoline (B50416) scaffold as a "privileged structure" in medicinal chemistry. This scaffold is known to interact with a wide range of biological targets, and its derivatives have been developed as anticancer, anti-inflammatory, and antimicrobial agents, among others. The design of new this compound derivatives often follows several key principles:

Target-Oriented Design : Modifications are often guided by the known structure of the biological target. For instance, if the target has a hydrophobic pocket, the bulky and lipophilic cyclohexyl group may be intended to fit into this pocket to enhance binding affinity.

Bioisosteric Replacement : The cyclohexyl group or substituents on the quinazoline core can be replaced by other groups with similar steric and electronic properties to modulate activity, selectivity, or metabolic stability.

Scaffold Hopping : In some cases, the quinazoline core itself might be a result of scaffold hopping from other known pharmacophores, with the N-cyclohexyl group being an optimal substituent for a particular target.

Improving Physicochemical Properties : Modifications are made to enhance drug-like properties such as solubility, permeability, and metabolic stability, which are crucial for in vivo efficacy.

Influence of the Cyclohexyl Moiety on Biological Activity and Selectivity Profiles

The cyclohexyl group at the N4-position plays a significant role in defining the biological and selectivity profiles of these quinazoline derivatives. Its impact is largely attributed to its size, shape, and hydrophobicity.

Steric Bulk and Hydrophobicity : The cyclohexyl ring is a bulky, non-polar moiety. This can be advantageous for binding to targets with large hydrophobic pockets. For example, in studies of quinazolinones as anti-inflammatory agents, the presence of a cyclohexyl group at the R3 position was found to contribute to a significant reduction in COX-2 gene expression, suggesting that bulky aliphatic substituents are well-tolerated and can be beneficial for this activity nih.gov.

Conformational Flexibility : The cyclohexane (B81311) ring can adopt different conformations (e.g., chair, boat), which can influence how the molecule fits into a binding site. This conformational flexibility can be a key determinant of binding affinity and selectivity.

Comparison with Other Substituents : The influence of the cyclohexyl group is often understood by comparing it with other substituents at the same position. For instance, in a study of quinazolin-4(3H)-ones, it was observed that substitution with alicyclic amines, such as cyclohexylamine (B46788), led to a decrease in analgesic activity compared to open-chain aliphatic amines researchgate.net. This highlights that the specific nature of the biological target dictates whether the rigidity and bulk of a cyclic aliphatic group are favorable over a more flexible linear chain.

The following table summarizes the observed influence of the cyclohexyl moiety in related quinazoline structures:

| Compound Class | Biological Target/Activity | Observation on Cyclohexyl/Alicyclic Moiety |

| Quinazolin-4(3H)-ones | Analgesic Activity | Decrease in activity compared to open-chain aliphatic amines researchgate.net. |

| Quinazolinones | Anti-inflammatory (COX-2 inhibition) | Good reduction of COX-2 gene formation nih.gov. |

| 4-amino-2-cyclohexyl aminoquinazoline | MCHR1 Antagonist | Implied favorable interaction for anti-obesity activity nih.gov. |

Systematic Evaluation of Substituent Effects on the Quinazoline Core

Modifications to the quinazoline core of this compound derivatives can significantly impact their biological activity. SAR studies have explored the effects of various substituents at different positions of the quinazoline ring system.

Substitutions at the 2-position : The 2-position of the quinazoline ring is a common site for modification. The introduction of different groups at this position can influence the electronic properties and steric profile of the molecule, leading to changes in target binding. For example, in a series of 4-amino-2-substituted quinazolines, the nature of the substituent at the 2-position was found to be critical for their biological activity.

Substitutions at the 6- and 7-positions : The benzene (B151609) ring portion of the quinazoline core, particularly at the 6- and 7-positions, is frequently modified to fine-tune the activity and selectivity. The introduction of small electron-donating groups at these positions has been shown to be beneficial for the inhibitory activity in some series of quinazoline derivatives nih.gov.

The table below illustrates the general effects of substituents on the quinazoline core, drawn from broader studies on quinazoline derivatives:

| Position on Quinazoline Core | Type of Substituent | General Effect on Activity |

| 2-position | Varied (e.g., amino, alkyl, aryl) | Often critical for activity and can be modulated for selectivity. |

| 6-position | Halogens, electron-rich groups | Can promote anticancer and antimicrobial activities nih.gov. |

| 7-position | Small electron-donating groups | Can be beneficial for inhibitory activity nih.gov. |

Optimization Strategies for Amine Substituents (e.g., N2- and N4-Moieties) in Disubstituted Quinazolines

In disubstituted quinazolines, where both the 2- and 4-positions bear amine substituents, a key optimization strategy involves varying the nature of these amine groups. While the primary focus of this article is on this compound, related disubstituted quinazolines provide valuable insights.

For instance, in the development of 4-amino-2-cyclohexyl aminoquinazoline as a melanin-concentrating hormone receptor 1 (MCHR1) antagonist, the presence of two distinct amine substituents was explored nih.gov. The optimization of such compounds would involve:

Varying the N4-substituent : While this article focuses on the cyclohexyl group, SAR studies would typically involve replacing it with other cyclic, acyclic, aromatic, or heteroaromatic amines to determine the optimal group for a given target.

Modifying the N2-substituent : The amine at the 2-position can also be varied. This could involve changing its size, basicity, and hydrogen bonding capacity to improve target engagement and pharmacokinetic properties.

Introduction of Heteroatoms : Incorporating additional heteroatoms into the amine substituents can modulate polarity and solubility. However, in some cases, such as for certain quinazolin-4(3H)-ones, the placement of alicyclic amines with an additional heteroatom led to a decrease in analgesic activity researchgate.net.

Correlation between Physicochemical Descriptors and Biological Response

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activity. While specific QSAR studies on this compound were not found, the principles from related quinazoline series can be applied.

Key physicochemical descriptors that are often correlated with the biological response of quinazoline derivatives include:

Lipophilicity (logP) : The hydrophobicity of the molecule, which influences its ability to cross cell membranes and bind to hydrophobic pockets in target proteins. The cyclohexyl group significantly contributes to the lipophilicity of this compound.

Electronic Parameters (e.g., Hammett constants) : These describe the electron-donating or electron-withdrawing nature of substituents on the quinazoline core, which can affect target interactions.

Steric Parameters (e.g., molar refractivity, Taft parameters) : These quantify the size and shape of substituents, which is crucial for understanding how they fit into a target's binding site.

Topological Indices : These numerical descriptors encode information about the connectivity of atoms in a molecule and can be correlated with biological activity.

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), have been successfully used for other quinazolinone derivatives to guide the design of new, more potent compounds rsc.org. Such models would be invaluable for the rational design of novel this compound analogues.

Chiral Recognition and Stereoisomeric Activity

Chirality can play a crucial role in the biological activity of this compound derivatives. Although the parent compound itself is not chiral, the introduction of chiral centers can lead to stereoisomers with different biological activities.

Potential sources of chirality in derivatives could include:

Substituted Cyclohexyl Ring : If the cyclohexyl ring is substituted, it can contain one or more chiral centers. The stereochemistry of these substituents (e.g., cis/trans isomerism) can significantly affect how the molecule interacts with a chiral biological target.

Chiral Substituents on the Quinazoline Core : The attachment of a chiral side chain to the quinazoline ring would also result in stereoisomers.

The principle of chiral recognition dictates that different enantiomers or diastereomers of a chiral drug can exhibit different pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules like proteins and nucleic acids. Therefore, if chiral derivatives of this compound were to be developed, the separation and individual testing of the stereoisomers would be a critical step in the SAR studies to identify the most active and safest isomer.

Preclinical Biological Evaluation Strategies for N Cyclohexylquinazolin 4 Amine Analogues

In Vitro Assay Systems for Activity Assessment

Initial screening of N-cyclohexylquinazolin-4-amine derivatives is conducted using a variety of in vitro assay systems. These assays are designed to measure the compound's interaction with its intended biological target and its effect on cellular processes.

Enzyme inhibition assays are fundamental in determining the potency of this compound analogues against specific molecular targets. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters derived from these assays. For instance, various quinazoline (B50416) derivatives have been evaluated for their inhibitory activity against a range of enzymes implicated in disease.

One area of focus has been the inhibition of protein kinases, such as epidermal growth factor receptor (EGFR), which is often overexpressed in cancer cells. mdpi.com Novel quinazoline derivatives have demonstrated significant EGFR inhibition, with some compounds exhibiting IC50 values in the nanomolar range. mdpi.com For example, certain 4,6-disubstituted quinazoline derivatives have shown noteworthy cytotoxic activity, with some compounds approaching the efficacy of standard drugs like etoposide. nih.gov

Another important target for quinazoline-based compounds is the phosphoinositide 3-kinase (PI3K) family, particularly the delta isoform (PI3Kδ), which plays a critical role in B cell activation and function. nih.gov Optimization of quinazoline-based inhibitors has led to derivatives with excellent potency for PI3Kδ. nih.gov

Furthermore, cyclooxygenase (COX) enzymes, particularly COX-2, are targets for anti-inflammatory agents. researchgate.net Novel series of 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives have been synthesized and tested for their COX-2 inhibitory activity, with some compounds showing significant potential. nih.gov

Table 1: Enzyme Inhibition Data for Representative Quinazoline Analogues

| Compound Class | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| Quinazolinone Derivative | Cdk4 | 0.47 µM | mdpi.com |

| Quinazolinone Derivative | Microtubule Polymerization | 0.6 µM | mdpi.com |

| 4-Hydroxyquinazoline Derivative | PARP1 | 63.81 ± 2.12 nM | mdpi.com |

| 2-(4-phenylquinoline-2-yl)phenol Derivative | COX-2 | 0.026 µM | researchgate.net |

Cell-based assays provide a more biologically relevant context to evaluate the efficacy of this compound analogues. These assays utilize various cell lines, including tumor cells and microbial strains, to assess the compound's ability to induce a desired biological effect, such as cell death or inhibition of proliferation.

Numerous studies have evaluated the cytotoxic effects of quinazoline derivatives against a panel of cancer cell lines. nih.gov For instance, a series of 6-bromoquinazoline (B49647) derivatives demonstrated desirable activity in reducing the viability of MCF-7 and SW480 cancerous cell lines, with IC50 values ranging from 0.53 to 46 µM. researchgate.net Another study identified a quinazolinone derivative with notable inhibitory effects on prostate cancer cell adhesion and invasion, achieving an IC50 below 15 µM. mdpi.com

The antiproliferative activity of these compounds is often assessed using assays like the MTT assay, which measures cell viability. researchgate.net Quinazoline leads have shown potent anticancer activities with IC50 values between 4.9 and 17.4 μM in colorectal cancer cells. nih.gov Furthermore, some quinazolinone derivatives have been found to induce cell cycle arrest in cancer cells, highlighting a potential mechanism of action. mdpi.com

In addition to cancer cell lines, some quinazoline derivatives have been evaluated for their activity against microbial strains. For example, certain quinazolin-4-one derivatives have shown potential as biofilm inhibitors against Candida albicans. researchgate.net

Table 2: Cytotoxicity of Representative Quinazoline Analogues in Cancer Cell Lines

| Compound | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| 6-bromoquinazoline derivative | SW480 | 5.10 ± 2.12 μM | researchgate.net |

| 6-bromoquinazoline derivative | MCF-7 | 19.60 ± 1.13 μM | researchgate.net |

| Quinazolinone derivative | A549 | Not specified | mdpi.com |

| Quinazolinone derivative | PC-3 | Not specified | mdpi.com |

| Quinazoline lead | Colorectal Cancer Cells | 4.9 - 17.4 μM | nih.gov |

| Quinazoline-based derivative | HepG2 | 24.10 μg/mL | nih.gov |

| Quinazoline-based derivative | PC3 | 40.90 μg/mL | nih.gov |

Selectivity is a critical parameter for any potential therapeutic agent, as off-target effects can lead to undesirable side effects. In vitro selectivity profiling involves testing this compound analogues against a panel of related biological targets to assess their specificity.

For example, in the development of PI3Kδ inhibitors, selectivity over other PI3K isoforms (α, β, and γ) is crucial. nih.gov Studies have shown that structural modifications to the quinazoline scaffold can significantly impact isoform selectivity. nih.gov Similarly, when targeting VEGFR-2, it is important to assess the selectivity against other related kinases to minimize off-target activities. nih.gov

The selectivity index (SI) is often calculated to quantify the selectivity of a compound. This is typically the ratio of the IC50 value against a non-target cell line (e.g., normal cells) to the IC50 value against the target cancer cell line. nih.gov For instance, the cytotoxic activity of potent anti-proliferative quinazoline candidates was tested against normal human embryonic kidney 293 cells (HEK-293) to determine their selectivity. nih.gov Some compounds have demonstrated favorable selectivity indices, indicating a wider therapeutic window. nih.gov

In Vivo Efficacy Models and Pharmacological Response Evaluation

Following promising in vitro results, this compound analogues are advanced to in vivo studies to evaluate their efficacy and pharmacological effects in a whole-organism context.

Murine models are widely used to simulate human diseases and provide a platform for testing the in vivo efficacy of drug candidates. In the context of this compound analogues, oncology models are particularly relevant. These can include xenograft models, where human tumor cells are implanted into immunocompromised mice, or syngeneic models, which use tumor cells that are genetically compatible with the host mouse strain.

While specific in vivo data for this compound is not detailed in the provided context, the general approach for quinazoline derivatives involves assessing their ability to inhibit tumor growth in these models. nih.gov For instance, a PI3Kδ selective inhibitor based on the quinazoline scaffold demonstrated the ability to inhibit B cell function in vivo, which is a key aspect of its therapeutic potential. nih.gov

The design of in vivo experiments is critical for obtaining meaningful and translatable results. Key considerations include the choice of an appropriate animal model, the route of administration, the dosing schedule, and the endpoints used to measure efficacy.

The translational relevance of these models lies in their ability to predict the clinical efficacy of a drug candidate. For example, pharmacokinetic and pharmacodynamic (PK/PD) studies in rodents are conducted to understand the relationship between drug exposure and the observed biological effect. nih.gov This information is crucial for selecting appropriate doses for clinical trials. The ultimate goal is to demonstrate that the inhibition of the target observed in vitro and in rodent PK/PD studies translates into a meaningful therapeutic response in a relevant in vivo disease model. nih.gov

Pre-absorption, Distribution, Metabolism, and Excretion (ADME) Predictions and In Vitro Assessment

The preclinical evaluation of this compound analogues places significant emphasis on the early assessment of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This proactive approach is critical for identifying candidates with favorable pharmacokinetic profiles, thereby minimizing late-stage attrition in the drug development pipeline. The evaluation strategy typically employs a tiered approach, beginning with computational predictions to screen large numbers of virtual compounds, followed by in vitro assays to confirm and elaborate on the predicted properties of prioritized analogues.

Computational ADME Predictions

In the initial stages of discovery, in silico ADME modeling serves as a rapid and cost-effective method to evaluate the drug-likeness of this compound analogues. nih.gov These computational tools utilize quantitative structure-activity relationship (QSAR) models and other algorithms to predict a compound's pharmacokinetic behavior based on its molecular structure. nih.govhealthinformaticsjournal.com

Key physicochemical and ADME parameters are calculated to filter out compounds that are likely to have poor pharmacokinetic properties. nih.gov For instance, adherence to frameworks like Lipinski's Rule of Five is often assessed to gauge oral bioavailability potential. researchgate.net Studies on various quinazoline derivatives frequently employ software like SwissADME or AdmetSAR to predict a range of properties. healthinformaticsjournal.comnih.gov These predictions help to guide the synthetic chemistry efforts toward analogues with a higher probability of success.

For example, a computational analysis of a series of novel quinazoline derivatives might yield predictions for human intestinal absorption (HIA) greater than 85%, indicating a high likelihood of good absorption after oral administration. researchgate.net Similarly, predictions regarding potential inhibition of cytochrome P450 (CYP) enzymes are crucial, as inhibition of key isoforms like CYP3A4, CYP2D6, and others can lead to drug-drug interactions.

Table 1: Key In Silico ADME Parameters for Evaluating this compound Analogues

| Parameter | Description | Significance in Drug Discovery |

| Molecular Weight (MW) | The mass of one mole of the compound. | Often kept below 500 Da to favor absorption and permeability. |

| LogP (Octanol/Water Partition Coefficient) | A measure of the compound's lipophilicity. | Influences solubility, permeability, and metabolism. An optimal range is typically sought. |

| Hydrogen Bond Donors (HBD) | The number of N-H and O-H bonds in the molecule. | High numbers can reduce membrane permeability. |

| Hydrogen Bond Acceptors (HBA) | The number of nitrogen and oxygen atoms. | High numbers can reduce membrane permeability. |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen. | A key predictor of cell permeability and blood-brain barrier penetration. |

| Human Intestinal Absorption (HIA) | Predicted percentage of absorption from the gastrointestinal tract. | High HIA is desirable for orally administered drugs. plos.org |

| Blood-Brain Barrier (BBB) Penetration | Predicts the ability of a compound to cross the BBB and enter the central nervous system. | Essential for CNS targets, but undesirable for peripherally acting drugs. plos.org |

| Cytochrome P450 (CYP) Inhibition | Prediction of whether the compound will inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). | Helps to flag potential for drug-drug interactions early in development. |

| P-glycoprotein (P-gp) Substrate/Inhibitor | Predicts interaction with the P-gp efflux pump. | P-gp can limit drug absorption and distribution into tissues like the brain. |

In Vitro ADME Assessment

Analogues that show promise in computational screening are advanced to in vitro testing to obtain empirical data on their ADME properties. These assays provide more accurate, albeit lower-throughput, information than computational models and are essential for lead optimization. nih.gov

Solubility: The aqueous solubility of a compound is a fundamental property that affects its absorption. Poor solubility can be a major obstacle to developing an effective oral therapeutic. Standard assays measure either thermodynamic or kinetic solubility in various physiological buffers (e.g., pH 7.4) to predict how a compound will behave in the gastrointestinal tract.

Permeability: The ability of a compound to pass through biological membranes is critical for absorption and distribution. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro model used to predict passive, transcellular permeability. nih.gov This assay measures a compound's ability to diffuse from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment, providing a good forecast of passive intestinal absorption. For quinazoline derivatives, satisfactory permeability is a key selection criterion. mdpi.com

Metabolic Stability: The susceptibility of a compound to metabolism is assessed using liver-derived systems. The two most common assays are:

Human Liver Microsomes (HLM) Stability Assay: Microsomes contain a high concentration of CYP enzymes, the primary family of enzymes responsible for Phase I drug metabolism. Incubating the compound with HLMs helps to determine its intrinsic clearance rate. mdpi.com

Hepatocyte Stability Assay: Using intact liver cells (hepatocytes) provides a more comprehensive picture of metabolism, as it includes both Phase I and Phase II metabolic pathways, as well as the influence of cellular uptake and transport processes. nih.gov

The results from these assays, typically reported as the percentage of the parent compound remaining over time, are used to predict the in vivo metabolic clearance and potential half-life of the this compound analogues.

Plasma Protein Binding (PPB): The extent to which a compound binds to plasma proteins like albumin affects its distribution and availability to reach its target site. plos.org Only the unbound fraction of a drug is free to exert its pharmacological effect and be cleared. The PPB is typically determined using methods like equilibrium dialysis or ultrafiltration.

Table 2: Standard In Vitro Assays for ADME Profiling of this compound Analogues

| ADME Property | In Vitro Assay | Purpose |

| Absorption | Aqueous Solubility Assay | Determines the maximum dissolved concentration of the compound, which influences dissolution and absorption. |

| Parallel Artificial Membrane Permeability Assay (PAMPA) | Predicts passive diffusion across the gastrointestinal tract and blood-brain barrier. mdpi.com | |

| Distribution | Plasma Protein Binding (PPB) Assay | Measures the percentage of compound bound to plasma proteins, which affects the free drug concentration. plos.org |

| Metabolism | Human Liver Microsome (HLM) Stability Assay | Assesses metabolic stability, primarily by Phase I (CYP) enzymes, to predict metabolic clearance. mdpi.com |

| Hepatocyte Stability Assay | Provides a more complete assessment of metabolic stability, including Phase I and Phase II metabolism. nih.gov | |

| Excretion | (Indirectly Assessed) | Data from metabolism and permeability assays help infer the likely routes and rate of excretion. |

By integrating the data from both computational predictions and in vitro assessments, researchers can build a comprehensive ADME profile for each this compound analogue. This allows for a data-driven selection of candidates to advance into more complex preclinical studies, optimizing the allocation of resources and increasing the likelihood of developing a successful drug candidate.

Future Research Directions and Emerging Applications for N Cyclohexylquinazolin 4 Amine

Exploration of Novel Therapeutic Areas and Neglected Diseases

While quinazoline (B50416) derivatives have been extensively studied for their anticancer properties, their therapeutic potential extends far beyond oncology. researchgate.netnih.gov The unique structure of the quinazoline nucleus makes it a "privileged scaffold" for drug development, showing promise in a variety of other medical fields. nih.gov

Ongoing research is uncovering the efficacy of quinazoline compounds in a range of pharmacological activities, including:

Anticonvulsant: Certain derivatives have shown significant activity in models of epilepsy. researchgate.netwisdomlib.org

Anti-inflammatory: Novel 4-aminoquinazoline derivatives have demonstrated potent anti-inflammatory effects. mdpi.com

Antimicrobial and Antifungal: The quinazoline core is being explored for the development of new agents to combat bacterial and fungal infections. wisdomlib.orgmdpi.com

Antiviral: Researchers have synthesized 2,4-disubstituted quinazoline derivatives that exhibit activity against the influenza virus. mdpi.com

Antimalarial and Anti-tubercular: The quinazoline scaffold is a promising starting point for developing drugs against infectious diseases like malaria and tuberculosis, including multi-drug resistant strains. nih.govwisdomlib.orgmdpi.com

Anti-diabetic: Some quinazolinone derivatives have been investigated for their ability to inhibit alpha-glucosidase, an enzyme involved in glucose metabolism, suggesting a potential role in managing diabetes. wisdomlib.org

Antioxidant: The development of antioxidant agents is an emerging area of interest for quinazoline derivatives, which may help protect the body from damage caused by free radicals. mdpi.com

This diversification into new therapeutic areas highlights the broad potential of the quinazoline scaffold to address a wide range of unmet medical needs and neglected diseases.

Application of Advanced Synthetic Methodologies for Enhanced Diversity

The creation of diverse libraries of N-cyclohexylquinazolin-4-amine analogs and other derivatives is crucial for exploring the full therapeutic potential of this chemical class. Modern synthetic chemistry offers a variety of advanced methodologies that are more efficient, environmentally friendly, and capable of producing complex molecules.

Future synthetic strategies are likely to focus on:

Metal-Catalyzed Reactions: Copper- and palladium-catalyzed reactions have become powerful tools for constructing the quinazoline core and introducing a wide range of substituents. ujpronline.comnih.govorganic-chemistry.org These methods often proceed under mild conditions and with high yields.

Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation and ultrasonic waves can dramatically reduce reaction times and improve yields for the synthesis of quinazolinone derivatives. ujpronline.com

One-Pot and Multi-Component Reactions: These approaches streamline the synthetic process by combining multiple reaction steps into a single procedure without isolating intermediates. nih.gov This increases efficiency and reduces waste.

Green Chemistry Approaches: There is a growing emphasis on developing environmentally benign synthetic routes. This includes using safer solvents, reducing energy consumption, and employing catalysts that can be easily recycled. nih.govorganic-chemistry.orgnih.gov For example, molecular iodine has been used to catalyze the synthesis of quinazolines under solvent-free conditions, using oxygen as the oxidant. organic-chemistry.org

By leveraging these advanced synthetic techniques, chemists can rapidly generate novel quinazoline derivatives, facilitating the exploration of their structure-activity relationships and the identification of new drug candidates.

Integration of Artificial Intelligence and Machine Learning in Quinazoline Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster and more cost-effective. researchgate.netnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions that would be impossible for humans alone. mdpi.com

In the context of quinazoline-based drug design, AI and ML can be applied to:

Target Identification and Validation: AI algorithms can analyze genomic and proteomic data to identify and validate new biological targets for quinazoline derivatives. researchgate.netnih.gov

Virtual Screening and Hit Identification: ML models can rapidly screen large virtual libraries of quinazoline compounds to identify those with the highest probability of binding to a specific target. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: AI can develop sophisticated QSAR models that predict the biological activity of novel quinazoline structures based on their chemical features. nih.govnih.gov

De Novo Drug Design: Generative AI models can design entirely new quinazoline molecules with desired pharmacological properties. nih.gov

ADME/T Prediction: Machine learning is used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of drug candidates, helping to identify potential issues early in the development process. nih.govnih.gov

Development of Multifunctional Agents Targeting Multiple Biological Pathways

A significant emerging strategy in drug design is the development of single chemical entities that can modulate multiple biological targets simultaneously. nih.gov This approach, known as developing multi-target or multifunctional agents, can offer advantages in treating complex diseases like cancer by overcoming drug resistance mechanisms. nih.gov

For quinazoline derivatives, this involves:

Molecular Hybridization: This technique combines two or more distinct pharmacophores into a single hybrid molecule. rsc.org The goal is to create a synergistic effect where the hybrid compound is more potent or has a better therapeutic profile than the individual components. For example, linking a quinazoline moiety to other biologically active heterocycles can produce compounds with multifaceted activity. rsc.org

Targeting Multiple Kinases: Many quinazoline-based anticancer drugs are kinase inhibitors. Research is now focused on designing compounds that can inhibit multiple receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis, such as EGFR, VEGFR-2, and PDGFR-β. nih.govnih.gov

Dual-Action Agents: Scientists are designing quinazolines that combine different mechanisms of action. For instance, compounds have been developed that act as both microtubule targeting agents (cytotoxic) and inhibitors of angiogenesis (the formation of new blood vessels that feed a tumor). nih.govnih.gov

This multi-targeted approach represents a paradigm shift from the "one-target, one-drug" model and holds significant promise for developing more effective therapies for complex multifactorial diseases.

Addressing Current Research Gaps and Challenges in Quinazoline-Based Drug Discovery

Despite the significant progress in the field, several challenges remain in the development of quinazoline-based drugs. Addressing these gaps is essential for maximizing the therapeutic potential of this important class of compounds.

Key challenges and future research directions include:

Overcoming Drug Resistance: A major obstacle in cancer therapy is the development of resistance to treatment. nih.govresearchgate.net For kinase inhibitors, this can occur through mutations in the target protein. mdpi.com Future research must focus on designing novel quinazoline derivatives that can overcome these resistance mechanisms, for example, by targeting mutated forms of enzymes or by acting on different biological pathways. nih.gov

Improving Selectivity and Reducing Off-Target Effects: While many quinazoline derivatives show high potency, a lack of selectivity can lead to unwanted side effects. mdpi.com There is a pressing need to design more selective inhibitors to improve their safety profiles. This involves a deeper understanding of the drug-target interactions at a molecular level.

Enhancing Bioavailability and Pharmacokinetic Properties: The effectiveness of a drug depends on its ability to reach its target in the body. Optimizing the pharmacokinetic properties of quinazoline derivatives, such as oral bioavailability and metabolic stability, is a critical area for future research. mdpi.com

Exploring Novel Mechanisms of Action: While many quinazolines target well-known pathways like protein kinases, there is an opportunity to discover compounds with entirely new mechanisms of action. This will require innovative screening approaches and a deeper investigation into the cellular effects of these compounds.

Continuous research and development are essential to overcome these challenges and to fully unlock the therapeutic potential of this compound and related compounds. nih.gov

Q & A

Q. What are the recommended synthetic routes for N-cyclohexylquinazolin-4-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound can be synthesized via nucleophilic substitution or condensation reactions. Key steps include:

- Quinazoline Core Formation : Reacting anthranilic acid derivatives with cyclohexylamine under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .

- Cyclohexyl Group Introduction : Using cyclohexylamine as a nucleophile in the presence of catalysts like Pd(OAc)₂ for C–N coupling reactions .

- Solvent-Free Optimization : Evidence shows solvent-free methods (e.g., microwave-assisted synthesis) reduce side reactions and improve yields (e.g., 70–85%) compared to traditional reflux .

Q. Critical Parameters :

- Temperature : Higher temperatures (120–150°C) accelerate cyclization but may degrade thermally sensitive intermediates.

- Catalysts : Palladium-based catalysts enhance coupling efficiency but require inert atmospheres .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. Table 1. Representative Synthetic Conditions

| Method | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Reflux (DMF, 24h) | 68 | 92 | |

| Microwave (solvent-free) | 82 | 97 | |

| Pd-catalyzed coupling | 75 | 95 |

Q. How can researchers characterize the molecular structure and purity of this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks to confirm substituent positions. For example, cyclohexyl protons appear as multiplets at δ 1.2–2.1 ppm, while quinazoline aromatic protons resonate at δ 7.5–8.6 ppm .

- HRMS (ESI) : Validate molecular weight (e.g., [M+H]⁺ at m/z 268.18 for C₁₄H₁₇N₃) with <2 ppm error .

- HPLC : Use C18 columns (MeCN/H₂O, 70:30) to assess purity (>95%) and detect trace impurities .

Q. Key Considerations :

- Deuterated Solvents : CDCl₃ or DMSO-d₆ for NMR to avoid solvent interference.

- Mass Calibration : Regular calibration with standard compounds (e.g., sodium trifluoroacetate) ensures accuracy .

Q. What computational modeling approaches are suitable for predicting electronic properties and binding affinities of this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian09 with B3LYP/6-311G(d,p) basis sets to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for reactivity predictions .

- Molecular Docking (AutoDock Vina) : Dock the compound into protein active sites (e.g., kinases) using PDB structures (e.g., 1ATP) to estimate binding energies (ΔG ≤ -8 kcal/mol suggests strong binding) .

- MD Simulations (GROMACS) : Simulate ligand-protein dynamics over 100 ns to assess stability of interactions .

Q. What are critical parameters for designing solubility and stability studies of this compound?

Methodological Answer:

Q. Data Interpretation :

Q. How can researchers validate the reproducibility of synthetic protocols for this compound?

Methodological Answer:

- Interlaboratory Trials : Share protocols with 3+ independent labs; compare yields/purity using ANOVA (p < 0.05 indicates significant variability) .

- Robustness Testing : Vary parameters (±10% solvent volume, ±5°C temperature) and assess impact on outcomes .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply random-effects models to account for heterogeneity .

- Experimental Replication : Standardize assays (e.g., ATPase inhibition) across labs using identical cell lines (e.g., HEK293) and controls .

Case Study : Discrepancies in kinase inhibition (IC₅₀ = 0.5–5 µM) may arise from assay conditions (e.g., ATP concentration). Re-test under uniform ATP levels (1 mM) .

Q. How can advanced NMR techniques elucidate conformational dynamics of this compound?

Methodological Answer:

- 2D NMR (NOESY/ROESY) : Detect intramolecular interactions between cyclohexyl and quinazoline moieties. Cross-peaks at δ 2.1–2.3 ppm suggest proximity .

- Variable-Temperature NMR : Analyze line broadening at 25–60°C to identify conformational exchange processes .

Q. What methodologies optimize enantiomeric purity in asymmetric synthesis of this compound derivatives?

Methodological Answer:

Q. Table 2. Enantioselective Synthesis Results

| Catalyst | ee (%) | Yield (%) | Reference |

|---|---|---|---|

| (R)-BINAP | 92 | 65 | |

| L-Proline | 78 | 58 |

Q. How to design SAR studies for this compound analogs?

Methodological Answer:

- Analog Library : Synthesize derivatives with substituents at C2 (e.g., halogens, methyl) and N4 (e.g., aryl, alkyl groups) .

- Biological Screening : Test against target enzymes (e.g., EGFR kinase) using fluorescence polarization assays. Correlate IC₅₀ with logP values to assess hydrophobicity-activity relationships .

Q. What statistical approaches analyze discrepancies in thermodynamic stability data of polymorphs?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.